1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene
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Overview
Description
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoroethane in the presence of a base to form the corresponding ether. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. Additionally, the methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2-Tetrafluoro-2-methoxyethane
- 2,2,2-Trifluoroacetophenone
- 1,1,2,2-Tetrafluoroethane
Uniqueness
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its specific combination of fluorine atoms and a methoxy group attached to a benzene ring. This structure imparts distinct chemical properties, such as high stability, lipophilicity, and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C16H11F7O2 |
---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
1-methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene |
InChI |
InChI=1S/C16H11F7O2/c1-24-12-4-2-3-5-13(12)25-16(22,23)14(17,18)10-6-8-11(9-7-10)15(19,20)21/h2-9H,1H3 |
InChI Key |
RCBZDFWXKNHTLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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